(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound that features a combination of sulfonyl, nitrile, and pyrido[1,2-a]pyrimidine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the nitrile group: This can be done through cyanation reactions.
Final coupling reactions: These steps involve the coupling of different intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the pyrido[1,2-a]pyrimidine core.
Reduction: Reduction reactions may target the nitrile group or other functional groups.
Substitution: The compound can undergo substitution reactions, especially at the sulfonyl or chlorobenzene moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-METHYLBENZENESULFONYL)-3-[9-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
- (2E)-2-(4-FLUOROBENZENESULFONYL)-3-[9-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE
Uniqueness
The uniqueness of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[9-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups and its potential biological activities. The presence of the chlorobenzene sulfonyl group may impart unique chemical reactivity and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H19ClN4O4S |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C22H19ClN4O4S/c1-15-3-2-8-27-20(15)25-21(26-9-11-31-12-10-26)19(22(27)28)13-18(14-24)32(29,30)17-6-4-16(23)5-7-17/h2-8,13H,9-12H2,1H3/b18-13+ |
InChI Key |
PAMLIKQZMNQTAM-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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